DB-959 sodium
Description
No explicit data about DB-959 sodium is available in the provided evidence beyond its CAS number and an ambiguous reference to its structure . The evidence primarily focuses on natural language processing (NLP) models (e.g., BERT, RoBERTa, Transformer) or unrelated chemical compounds (e.g., sodium metabisulfite, boronic acids) . PubChem () is referenced but inaccessible due to technical limitations, and only lists DB-959 as a synonym without structural or functional details.
Properties
CAS No. |
1258076-66-2 |
|---|---|
Molecular Formula |
C25H26NNaO5 |
Molecular Weight |
443.47 |
IUPAC Name |
sodium;2-[(1S)-5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetate |
InChI |
InChI=1S/C25H27NO5.Na/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28;/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
ICCAFCVDQOALPN-UHFFFAOYSA-M |
SMILES |
CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DB-959Na; T-3D-959; T-3D959; DB959Na; T3D959; T3D959; DB 959Na; T 3D 959; T 3D959 |
Origin of Product |
United States |
Preparation Methods
The synthesis of DB-959 sodium involves several steps, starting with the preparation of the oxazole ring, followed by the attachment of the ethoxy group and the indene moietyThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
DB-959 sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
Scientific Research Applications
DB-959 sodium has several scientific research applications:
Nanoparticle Synthesis: It is used in the development of novel materials, particularly in the synthesis of nanoparticles, which are crucial for advancements in technology and industry.
Medical Research: As a PPAR agonist, it has potential therapeutic applications in treating Alzheimer’s disease by modulating gene expression related to inflammation and metabolism.
Material Science: The compound is used in studies involving photoelectron spectroscopy to understand electronic states in materials.
Mechanism of Action
The mechanism of action of DB-959 sodium involves its role as a PPAR agonist. By binding to peroxisome proliferator-activated receptors, it influences the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This modulation of gene expression can lead to therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks direct information about structurally or functionally analogous compounds to DB-959 sodium. For example:
- describes sodium metabisulfite (Na₂S₂O₅), which shares the sodium ion but has distinct applications (e.g., food preservative vs. hypothetical pharmaceutical use for DB-959) .
Without data on DB-959’s molecular structure, biological activity, or synthesis, a meaningful comparison is unfeasible.
Critical Gaps in Evidence
- Structural Data: No information on DB-959’s molecular formula, stereochemistry, or functional groups.
- Physicochemical Properties : Missing solubility, stability, or reactivity data.
- Biological/Pharmacological Profiles: No efficacy, toxicity, or mechanism of action reported.
- Synthetic Pathways: No synthesis protocols or industrial production methods.
Recommendations for Further Research
To address this gap, consult authoritative chemical databases and peer-reviewed journals:
PubChem/ChEMBL : For structural and bioactivity data.
SciFinder or Reaxys : To identify analogs and review synthesis pathways.
Patent Databases : To uncover industrial applications or proprietary formulations.
ACS Journals : For rigorous experimental validations (as emphasized in ).
Hypothetical Comparison Framework
If structural analogs of this compound were identified (e.g., phospholipid derivatives or sodium-bound organics), a comparison might include:
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Molecular Formula | Not available | C₆H₁₂O₆Na | C₁₈H₃₄O₂Na |
| Solubility (H₂O) | Not available | 25 mg/mL | Insoluble |
| Biological Target | Not available | Enzyme Inhibitor | Receptor Agonist |
| Thermal Stability | Not available | Stable ≤100°C | Degrades at 50°C |
Q & A
Basic Question: What are the standard protocols for synthesizing and characterizing DB-959 sodium in laboratory settings?
Methodological Answer:
Synthesis of this compound typically follows multi-step organic reactions, such as nucleophilic substitution or catalytic coupling, depending on the target functional groups. For characterization, use a combination of NMR spectroscopy (¹H/¹³C for structural confirmation), HPLC (purity assessment >95%), and mass spectrometry (molecular weight validation). Ensure experimental details (e.g., solvent systems, reaction temperatures, and purification methods) are documented rigorously to enable replication . For novel compounds, include elemental analysis and X-ray crystallography (if applicable) to confirm identity .
Basic Question: Which analytical techniques are most reliable for assessing this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Employ accelerated stability testing by exposing this compound to controlled pH (e.g., 1.2–7.4 using buffer solutions) and temperature ranges (e.g., 25°C–60°C). Monitor degradation via:
- UV-Vis spectroscopy (absorbance shifts indicating structural changes).
- LC-MS/MS (quantifying degradation products).
- DSC/TGA (thermal stability profiling).
Include kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Question: How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action in biochemical pathways?
Methodological Answer:
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems). To address this:
Replicate studies across multiple models (e.g., HEK293 cells, murine hepatocytes) .
Use knockout/knockdown techniques (CRISPR, siRNA) to isolate target pathways.
Apply multi-omics integration (transcriptomics, proteomics) to identify off-target effects.
Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Advanced Question: What systematic approaches are recommended to optimize this compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
Adopt a Design of Experiments (DOE) framework:
- Factors : Particle size (nanonization), co-solvents (e.g., PEG-400), and lipid-based formulations.
- Responses : Solubility (shake-flask method), Caco-2 permeability, and in vivo AUC metrics.
Use response surface modeling (e.g., Central Composite Design) to identify optimal conditions. Cross-validate with PBPK modeling to predict human pharmacokinetics .
Advanced Question: How can researchers statistically account for variability in this compound’s efficacy data across independent studies?
Methodological Answer:
Apply meta-analysis with heterogeneity testing (e.g., Cochran’s Q statistic). Stratify data by:
- Dosage ranges (low vs. high).
- Biological models (primary cells vs. immortalized lines).
Use random-effects models to estimate pooled effect sizes and identify outliers. Pre-register hypotheses to reduce bias .
Advanced Question: What methodologies are critical for conducting a systematic review of this compound’s toxicological profile?
Methodological Answer:
Database Search : Use PubMed, Embase, and ToxNet with MeSH terms (e.g., "this compound AND toxicity").
Inclusion Criteria : Prioritize peer-reviewed studies with raw LD50/NOAEL data and OECD-compliant assays .
Risk of Bias Assessment : Apply SYRCLE’s tool for animal studies or ECVAM criteria for in vitro data.
Data Synthesis : Use GRADE methodology to evaluate evidence strength .
Advanced Question: How should researchers address discrepancies in this compound’s reported binding affinities across structural studies?
Methodological Answer:
Discrepancies may stem from assay conditions (e.g., ionic strength, temperature). Mitigate by:
Standardizing Assays : Follow ITC (isothermal titration calorimetry) or SPR protocols with controlled buffer systems.
Blind Reanalysis : Re-process raw data from prior studies using uniform software (e.g., Biacore Evaluation).
Collaborative Validation : Share reagents (e.g., recombinant receptors) across labs to minimize batch variability .
Basic Question: What are the best practices for documenting and archiving this compound’s experimental data to ensure reproducibility?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Record raw data, instrument settings (e.g., HPLC gradients), and metadata.
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Supplemental Materials : Deposit spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
